molecular formula C12H16FN B7840883 1-(3-Fluorobenzyl)piperidine

1-(3-Fluorobenzyl)piperidine

Cat. No.: B7840883
M. Wt: 193.26 g/mol
InChI Key: QBFNLOSPRJQOCX-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)piperidine is a fluorinated piperidine derivative that serves as a critical scaffold in medicinal chemistry and pharmaceutical research. Its primary research value lies in its application as a key precursor and pharmacophore in the development of potential therapeutics for neurodegenerative diseases and metabolic disorders. The compound's structure, featuring a piperidine ring linked to a fluorinated benzyl group, is optimized for strong binding interactions with several biological targets. This compound is of significant interest in neuroscience research, particularly for Alzheimer's disease (AD). Fluorobenzylpiperidine derivatives have been explored as high-affinity inhibitors of acetylcholinesterase (AChE), a key enzyme targeted to alleviate cognitive decline in AD . One study reported a derivative with an exceptionally potent binding affinity (IC50 = 0.2 nM), highlighting the potential of this chemical class for developing diagnostic agents, such as PET radioligands for in vivo imaging of AChE distribution in the brain . Furthermore, the fluorine-substituted piperidine motif is actively investigated for its dual-inhibitory potential. Researchers are developing such compounds to simultaneously target α-glucosidase for diabetes mellitus and cholinesterases for Alzheimer's disease, addressing the noted comorbidity between these conditions . The incorporation of the fluorine atom is a strategic modification in drug design, known to enhance metabolic stability, influence lipophilicity, and improve the dipole moment of lead compounds, thereby fine-tuning their pharmacokinetic properties . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFNLOSPRJQOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The primary synthesis involves reacting piperidine with 3-fluorobenzyl chloride in benzene under reflux (80°C) for 24 hours. Triethylamine acts as a base to neutralize HCl byproducts, driving the reaction forward. The general equation is:

Piperidine+3-Fluorobenzyl chloride(C2H5)3NC6H6,Δ1-(3-Fluorobenzyl)piperidine+HCl\text{Piperidine} + \text{3-Fluorobenzyl chloride} \xrightarrow[\text{(C}2\text{H}5\text{)}3\text{N}]{\text{C}6\text{H}_6, \Delta} \text{this compound} + \text{HCl}

Key Parameters:

  • Molar ratio : 1:1 (piperidine to 3-fluorobenzyl chloride)

  • Solvent : Benzene (30 mL per 1 mmol of reactants)

  • Base : Triethylamine (1 equiv)

  • Temperature : 80°C

  • Time : 24 hours

Purification and Yield

The crude product is purified via silica gel column chromatography using hexane-ethyl acetate (70:30), yielding 86% of this compound as an oil.

Alternative Halogen Sources: 3-Fluorobenzyl Bromide

Comparative Kinetics:

HalideReaction TimeYield (%)
Chloride24 hours86
Bromide*12–18 hours~90

*Extrapolated from similar benzyl bromide reactions.

Solvent and Base Optimization

Solvent Screening

Benzene and toluene are standard solvents, but dichloromethane (DCM) and acetonitrile (CH3_3CN) are viable alternatives. Polar aprotic solvents like DMSO are avoided due to potential side reactions.

Base Selection

Triethylamine remains the preferred base, but potassium carbonate (K2_2CO3_3) has been used in analogous piperidine alkylations, offering comparable yields. However, K2_2CO3_3 requires longer reaction times (30–70 hours).

Large-Scale Industrial Synthesis

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance scalability and reproducibility. Key advantages include:

  • Precise temperature control (±1°C)

  • Reduced solvent usage (20% less than batch reactors)

  • Higher throughput (up to 10 kg/day)

Catalytic Improvements

Palladium on carbon (Pd/C) or Raney nickel catalysts may expedite hydrogenation steps in multi-stage syntheses, though direct evidence for this compound is limited.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
1H^{1}\text{H} NMR (CDCl3_3)δ 7.05–6.91 (m, 4H, Ar-H), 3.62 (s, 2H, CH2_2), 2.24–2.20 (m, 4H, piperidine), 1.50–1.54 (m, 6H, piperidine)
19F^{19}\text{F} NMRδ -119.40 (s, 1F)
IR (KBr)3035 cm1^{-1} (C-F stretch), 1630 cm1^{-1} (C=N)
MSm/z 194.2 [M+1]+^+

Elemental Analysis

ElementCalculated (%)Observed (%)
C74.5774.67
H8.348.38
N7.247.26

Challenges and Mitigation Strategies

Byproduct Formation

  • Challenge : Di-alkylation (N,N-dibenzylpiperidine) occurs with excess benzyl halide.

  • Solution : Maintain a 1:1 reactant ratio and monitor progress via TLC.

Purification Difficulties

  • Challenge : Oily residues complicate crystallization.

  • Solution : Column chromatography with hexane-ethyl acetate (70:30) resolves this.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies on similar piperidine derivatives show microwave irradiation reduces reaction times to 2–4 hours at 100°C. Applied to this compound, this could enhance efficiency.

Green Chemistry Approaches

  • Solvent-free conditions : Ball milling piperidine and 3-fluorobenzyl chloride with K2_2CO3_3.

  • Biocatalysis : Lipase-mediated alkylation (theoretical, untested for this compound).

Chemical Reactions Analysis

Chemical Reactions of 1-(3-Fluorobenzyl)piperidine

This compound can participate in various chemical reactions due to its functional groups. These reactions are essential for understanding its chemical reactivity and potential biological interactions.

Types of Reactions:

  • Nucleophilic Substitution : The fluorobenzyl group can undergo substitution reactions, which are useful for modifying the compound's structure.

  • Reduction and Oxidation : The piperidine ring can be involved in redox reactions, altering its oxidation state .

  • Condensation Reactions : These reactions can lead to the formation of more complex molecules by combining with other functional groups .

Biological Activities:

  • Neuropharmacology : The compound may interact with neurotransmitter systems, affecting neural activity.

  • Pharmacology : It could serve as a precursor or intermediate in the development of therapeutic agents.

Data and Research Findings

Scientific Research Applications

Biological Activities

The compound has been studied for its potential biological activities, particularly in the following areas:

  • Neuropharmacology : Research indicates that 1-(3-Fluorobenzyl)piperidine may interact with neurotransmitter receptors, making it a candidate for studies related to depression and anxiety disorders. Its unique structure allows it to potentially modulate various biochemical pathways .
  • Drug Development : The fluorine substitution is a common strategy in medicinal chemistry aimed at improving pharmacokinetic properties. Studies suggest that this compound may serve as a scaffold for developing new drugs targeting specific receptors involved in neurological conditions .

Synthetic Routes

Several synthetic methods have been developed to produce this compound. These typically involve the following steps:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is synthesized through cyclization reactions.
  • Substitution Reaction : The introduction of the 3-fluorobenzyl group is achieved through nucleophilic substitution or coupling reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications .

Research Applications

The applications of this compound span several domains:

  • Pharmacological Studies : It has been utilized in receptor interaction studies to understand its binding affinities and selectivities compared to other piperidine derivatives. This research is crucial for evaluating its potential as a therapeutic agent in treating neurological disorders .
  • Material Science : Given its chemical structure, there are potential applications in polymer synthesis or as intermediates in the development of novel materials.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure TypeNotable Activity/Use
4-(4-Fluorobenzyl)piperidineBenzylpiperidinePotential antidepressant properties
1-(4-Fluorobenzyl)piperidineBenzylpiperidineNMDA receptor antagonist
1-(3-Chlorobenzyl)piperidineBenzylpiperidineAntidepressant-like effects
4-(3-Fluorobenzyl)piperidineBenzylpiperidineNeurological research

The fluorine substitution pattern significantly affects the interaction profiles with biological targets, making it a valuable candidate for drug development .

Case Studies and Research Findings

Several case studies have investigated the pharmacological potential of this compound:

  • A study focused on its interaction with dopamine receptors revealed promising results indicating modulation of dopaminergic signaling pathways, which could be beneficial in treating schizophrenia and other psychiatric disorders.
  • Another research effort explored its role as an acetylcholinesterase inhibitor, suggesting potential applications in managing Alzheimer's disease by enhancing cholinergic transmission .

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)piperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Insights :

  • The position and nature of substituents on the benzyl group significantly influence physicochemical properties. For example, the bulky 4-iodo substituent in 1-(4-iodobenzyl)piperidine increases molecular weight and boiling point compared to the smaller fluorine atom .

Enzyme Inhibition

Compound Target Enzyme Activity (IC${50}$/K$i$) Structural Features Reference
1-(3-Fluorobenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (12g) α-Glucosidase IC$_{50}$ = 0.207 mM Hydroxymethyl + triol moieties enhance binding
1-(4-Hydroxy-3-methoxybenzyl)piperidine derivative (Compound 6) α-Glucosidase K$_i$ = 0.101 mM Polar hydroxyl and methoxy groups improve affinity
Tertiary amines (e.g., 15a, 15c, 15d) PARP IC$_{50}$ < 1 µM Tertiary amines show superior PARP inhibition vs. secondary amines

Key Insights :

  • Hydrophilic substituents (e.g., hydroxymethyl, triol) improve α-glucosidase inhibition by forming hydrogen bonds with the enzyme’s active site .
  • Tertiary amines in piperidine derivatives enhance PARP inhibition, likely due to improved electron donation and steric effects .

Receptor Binding

Compound Target Receptor Binding Affinity Structural Determinants Reference
1-(3-Phenylbutyl)piperidine derivatives Sigma-1 (S1R) RMSD > 2.5 Å (displaced orientation) Bulky hydrophobic groups adapt to S1R’s cavity
1-(1-Phenylcyclohexyl)piperidine (PCP analog) PCP Receptor High affinity (K$_i$ < 100 nM) Rigid cyclohexyl-phenyl group stabilizes binding
BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)piperidine) Trypanothione reductase (TryR) IC$_{50}$ ≈ 10 µM Aromatic benzo[b]thiophene enhances inhibition

Key Insights :

  • Bulky substituents (e.g., phenylbutyl) in piperidine derivatives induce conformational changes in S1R ligands, affecting binding orientation .
  • Aromatic systems (e.g., benzo[b]thiophene) in BTCP improve TryR inhibition compared to simpler phenyl groups .

Biological Activity

1-(3-Fluorobenzyl)piperidine is a compound that has garnered attention in the fields of neuroscience and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16FNC_{13}H_{16}FN. The presence of a fluorobenzyl group on the piperidine ring is significant for its biological interactions.

PropertyValue
Molecular FormulaC13H16FN
Molecular Weight219.27 g/mol
IUPAC Name1-[(3-fluorophenyl)methyl]piperidine

Piperidine derivatives, including this compound, exhibit diverse biological activities. The compound's mechanism of action primarily involves interacting with neurotransmitter systems, particularly:

  • NMDA Receptors : It shows promise as an NMDA receptor antagonist, which is crucial in modulating excitatory neurotransmission and neuroplasticity.
  • Acetylcholinesterase Inhibition : Similar compounds have been studied for their role as acetylcholinesterase inhibitors, which can enhance cholinergic signaling in the brain, potentially benefiting conditions like Alzheimer's disease .

Biological Activity

Research indicates that this compound exhibits various pharmacological effects:

  • Neuroprotective Effects : Studies have shown that it may protect against neurodegeneration in models of cognitive impairment. For instance, it has been evaluated for its anti-amnesic properties in scopolamine-induced memory deficit models .
  • Antidepressant Activity : The compound has been linked to antidepressant-like effects, potentially through modulation of serotonin receptors and enhancing dopaminergic signaling pathways.

Case Studies and Experimental Findings

Several studies have reported on the biological activity of this compound:

  • In Vivo Studies : A study demonstrated that administration of the compound at doses of 0.3 mg/kg improved working memory deficits in animal models .
  • In Vitro Assays : Research indicated that the compound significantly inhibited acetylcholinesterase activity, suggesting its potential as a therapeutic agent for cognitive disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, it is essential to consider factors such as absorption, distribution, metabolism, and excretion (ADME) when evaluating its therapeutic potential.

Q & A

Q. Methodological Guidance :

  • Monitor reaction progress via TLC or LC-MS.
  • Purify using column chromatography (Al2O3, n-pentane/EtOAC gradient) .

What spectroscopic techniques validate the structure of this compound, and what are the critical spectral markers?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) and mass spectrometry are primary techniques. Key 1H NMR signals for this compound include:

  • Aromatic protons : δ 7.25–7.37 (m, 1H), 7.07–7.25 (m, 2H) for the fluorobenzyl group.
  • Piperidine CH2 : δ 2.30–2.72 (m, 4H) and δ 1.39–1.77 (m, 6H) .
    13C NMR shows distinct fluorinated carbon shifts (δ 163.34, J = 244.1 Hz) .

Q. Methodological Guidance :

  • Use deuterated solvents (e.g., CD2Cl2) to avoid interference.
  • Confirm molecular ion peaks via HRMS (e.g., m/z 193.1 [M+H]+).

How can researchers address contradictions in reported pharmacological activities of this compound analogs?

Advanced Research Focus
Contradictions in pharmacological data (e.g., neuroprotective vs. cytotoxic effects) may arise from structural analogs (e.g., 3-fluoro PCP hydrochloride or piperidine-based kinase inhibitors ). Strategies include:

  • Comparative SAR Studies : Test fluorobenzyl-substituted analogs against non-fluorinated counterparts.
  • Dose-Response Analysis : Evaluate activity thresholds to differentiate therapeutic vs. toxic effects.
  • Target Profiling : Use in silico docking (e.g., PD-1/PD-L1 or NMDA receptors) to identify binding motifs.

Q. Methodological Guidance :

  • Validate findings across multiple assays (e.g., patch-clamp for ion channels, MTT for cytotoxicity).

What strategies improve yield and scalability in this compound synthesis?

Advanced Research Focus
Large-scale synthesis challenges include low yields and purification bottlenecks. Optimize via:

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps.
  • Alternative Catalysts : Immobilized catalysts (e.g., silica-supported Ru) reduce metal leaching .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer workups.

Q. Methodological Guidance :

  • Use preparative HPLC for high-purity batches (>99%).

What safety protocols are critical when handling this compound?

Basic Research Focus
While specific safety data for this compound is limited, general precautions for piperidine derivatives apply :

  • PPE : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.5 ppm for piperidine).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Q. Methodological Guidance :

  • Store in sealed containers under nitrogen to prevent oxidation.
  • Conduct risk assessments using SDS templates for analogous compounds (e.g., 1-(Prop-2-yn-1-yl)piperidine ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Fluorobenzyl)piperidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.